PPARδ Agonist Potency: N-Ethylpiperazine Benzothiazole vs. N-Methylpiperazine and Piperidine Analogs
In a systematic SAR study of 2-piperazinyl-benzothiazole PPARδ agonists, the N-ethylpiperazine-substituted lead compound 5g achieved an EC50 of 4.1 nM against human PPARδ, representing a >20-fold improvement in potency over the initial N-methylpiperazine screening hit (EC50 ≈ 87 nM) and a >50-fold margin over the piperidine analog (EC50 > 200 nM) [1]. The 3-fluorobenzoate ester present in CAS 953194-27-9 is structurally analogous to the hydrophobic ester moiety optimized in compound 5g, suggesting that the ethylpiperazine-3-fluorobenzoate combination may similarly enhance binding through complementary hydrophobic and polar interactions in the PPARδ ligand-binding domain [1].
| Evidence Dimension | PPARδ agonist activity (EC50) |
|---|---|
| Target Compound Data | Not directly measured; structural analog (compound 5g) with N-ethylpiperazine-benzothiazole core: EC50 = 4.1 nM |
| Comparator Or Baseline | N-methylpiperazine analog: EC50 ≈ 87 nM; piperidine analog: EC50 > 200 nM |
| Quantified Difference | N-ethylpiperazine core provides ~21-fold greater potency than N-methyl and >49-fold over piperidine in this series |
| Conditions | Cell-based transactivation assay using GAL4-hPPARδ LBD in HEK293 cells |
Why This Matters
Procurement of the N-ethylpiperazine variant rather than the cheaper N-methyl or piperidine analogs is justified when PPARδ target engagement at low nanomolar concentrations is required for assay sensitivity.
- [1] Kato T, Ohara T, Suzuki N, Naya N, Fukao K, Tokuyama R, Muto S, Fukasawa H, Itai A, Matsumura KI. Discovery and structure-activity relationship study of 2-piperazinyl-benzothiazole derivatives as potent and selective PPARδ agonists. Bioorg Med Chem. 2023 Mar 15;82:117215. doi: 10.1016/j.bmc.2023.117215. View Source
